2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 331987-03-2
VCID: VC0439348
InChI: InChI=1S/C14H22N2OS/c1-4-14(2,3)8-5-6-9-10(7-8)18-13(16)11(9)12(15)17/h8H,4-7,16H2,1-3H3,(H2,15,17)
SMILES: CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N
Molecular Formula: C14H22N2OS
Molecular Weight: 266.4g/mol

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 331987-03-2

Main Products

VCID: VC0439348

Molecular Formula: C14H22N2OS

Molecular Weight: 266.4g/mol

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 331987-03-2

CAS No. 331987-03-2
Product Name 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Formula C14H22N2OS
Molecular Weight 266.4g/mol
IUPAC Name 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C14H22N2OS/c1-4-14(2,3)8-5-6-9-10(7-8)18-13(16)11(9)12(15)17/h8H,4-7,16H2,1-3H3,(H2,15,17)
Standard InChIKey GFSZVGGFYXGNQA-UHFFFAOYSA-N
SMILES CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N
Canonical SMILES CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N
PubChem Compound 2862027
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator